molecular formula C18H15N3O3 B433511 MuRF1-IN-1

MuRF1-IN-1

Cat. No.: B433511
M. Wt: 321.3 g/mol
InChI Key: VXTHFLXWLSPJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MuRF1-IN-1 is a compound that inhibits the activity of muscle-specific RING finger protein-1 (MuRF1), an E3 ubiquitin ligase. MuRF1 plays a crucial role in muscle remodeling and is involved in the degradation of muscle proteins. The inhibition of MuRF1 by this compound has potential therapeutic applications in conditions such as muscle atrophy and cardiac hypertrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MuRF1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

MuRF1-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may yield reduced derivatives with different chemical properties .

Scientific Research Applications

MuRF1-IN-1 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of E3 ubiquitin ligases and their role in protein degradation.

    Biology: Investigated for its effects on muscle cells and its potential to prevent muscle atrophy.

    Medicine: Explored as a potential therapeutic agent for conditions such as muscle wasting diseases and cardiac hypertrophy.

    Industry: Potential applications in the development of drugs targeting muscle-related disorders.

Mechanism of Action

MuRF1-IN-1 exerts its effects by inhibiting the activity of MuRF1, an E3 ubiquitin ligase. MuRF1 is involved in the ubiquitin-proteasome pathway, which tags proteins for degradation. By inhibiting MuRF1, this compound prevents the degradation of muscle proteins, thereby preserving muscle mass and function. The molecular targets and pathways involved include the interaction of MuRF1 with its substrates and the subsequent inhibition of ubiquitination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific inhibition of MuRF1, making it a valuable tool for studying muscle-specific protein degradation and its role in muscle atrophy and cardiac hypertrophy. Its specificity allows for targeted therapeutic applications with potentially fewer side effects compared to broader proteasome inhibitors .

Properties

IUPAC Name

2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-21-12-6-3-2-5-10(12)18(17(21)23)11(9-19)16(20)24-14-8-4-7-13(22)15(14)18/h2-3,5-6H,4,7-8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTHFLXWLSPJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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